1,4-Diiodo-2,5-bis(nonyloxy)benzene
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Overview
Description
1,4-Diiodo-2,5-bis(nonyloxy)benzene is an organic compound with the molecular formula C24H40I2O2 It is characterized by the presence of two iodine atoms and two nonyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-bis(nonyloxy)benzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dihydroxy-1,4-bis(nonyloxy)benzene. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a controlled temperature and pH to ensure selective iodination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2,5-bis(nonyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The nonyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1,4-diazido-2,5-bis(nonyloxy)benzene or 1,4-dithiocyanato-2,5-bis(nonyloxy)benzene.
Oxidation Reactions: Products include 1,4-diiodo-2,5-bis(nonyloxy)benzaldehyde.
Reduction Reactions: Products include 1,4-dihydro-2,5-bis(nonyloxy)benzene.
Scientific Research Applications
1,4-Diiodo-2,5-bis(nonyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-diiodo-2,5-bis(nonyloxy)benzene involves its interaction with molecular targets through its iodine atoms and nonyloxy groups. The iodine atoms can participate in halogen bonding, while the nonyloxy groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(nonyloxy)benzene: Similar structure but with bromine atoms instead of iodine.
1,4-Dichloro-2,5-bis(nonyloxy)benzene: Similar structure but with chlorine atoms instead of iodine.
1,4-Difluoro-2,5-bis(nonyloxy)benzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1,4-Diiodo-2,5-bis(nonyloxy)benzene is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it suitable for specific applications where halogen bonding and hydrophobic interactions are critical.
Properties
IUPAC Name |
1,4-diiodo-2,5-di(nonoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40I2O2/c1-3-5-7-9-11-13-15-17-27-23-19-22(26)24(20-21(23)25)28-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRIEAAKDEDGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40I2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697887 |
Source
|
Record name | 1,4-Diiodo-2,5-bis(nonyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149762-44-7 |
Source
|
Record name | 1,4-Diiodo-2,5-bis(nonyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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